Cas no 1260752-02-0 (2-Amino-4-bromo-N-methylbenzimidamide)

2-Amino-4-bromo-N-methylbenzimidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-bromo-N-methylbenzimidamide
- 2-amino-4-bromo-N'-methylbenzenecarboximidamide
- A908788
- 2-Amino-4-bromo-N'-methylbenzene-1-carboximidamide
- 1260752-02-0
- DTXSID20857558
-
- MDL: MFCD13193396
- Inchi: InChI=1S/C8H10BrN3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H2,11,12)
- InChI Key: RZDIHQGNCFOZAU-UHFFFAOYSA-N
- SMILES: N=C(NC)C1=CC=C(Br)C=C1N
Computed Properties
- Exact Mass: 227.00581g/mol
- Monoisotopic Mass: 227.00581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 1.5
2-Amino-4-bromo-N-methylbenzimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A977419-1g |
2-Amino-4-bromo-N-methylbenzimidamide |
1260752-02-0 | 95+% | 1g |
$480.0 | 2024-04-25 | |
Crysdot LLC | CD12168008-1g |
2-Amino-4-bromo-N-methylbenzimidamide |
1260752-02-0 | 95+% | 1g |
$475 | 2024-07-23 |
2-Amino-4-bromo-N-methylbenzimidamide Related Literature
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on 2-Amino-4-bromo-N-methylbenzimidamide
Recent Advances in the Study of 2-Amino-4-bromo-N-methylbenzimidamide (CAS: 1260752-02-0)
2-Amino-4-bromo-N-methylbenzimidamide (CAS: 1260752-02-0) is a benzimidamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique brominated and amidine functional groups, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in the field of chemical biology and pharmaceutical research.
Recent studies have highlighted the role of 2-Amino-4-bromo-N-methylbenzimidamide as a key intermediate in the synthesis of bioactive molecules, particularly those targeting infectious diseases and cancer. Its structural features make it a versatile scaffold for the development of novel inhibitors, with researchers focusing on its ability to interact with specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent kinase inhibitors, which showed promising activity against resistant strains of certain cancers.
In addition to its synthetic utility, the compound has also been investigated for its direct biological effects. A recent in vitro study revealed that 2-Amino-4-bromo-N-methylbenzimidamide exhibits moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for the development of new antibiotics. The study, conducted by a team at the University of Cambridge, utilized high-throughput screening to identify its mechanism of action, which appears to involve disruption of bacterial cell wall synthesis.
From a chemical perspective, advancements in the synthesis of 2-Amino-4-bromo-N-methylbenzimidamide have been reported, with researchers optimizing reaction conditions to improve yield and purity. A 2022 paper in Organic Process Research & Development detailed a novel catalytic method that reduces the need for hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. These improvements are critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Preliminary toxicology studies indicate that while 2-Amino-4-bromo-N-methylbenzimidamide is well-tolerated in animal models at therapeutic doses, further investigation is required to assess its long-term safety and potential off-target effects. Researchers are also exploring its bioavailability and metabolic stability, which are crucial for its progression into drug development pipelines.
In conclusion, 2-Amino-4-bromo-N-methylbenzimidamide (CAS: 1260752-02-0) represents a compound of significant interest in the field of chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility, while ongoing studies continue to uncover its potential applications. As research progresses, this compound may pave the way for the development of new therapeutic agents addressing unmet medical needs. Future directions include further mechanistic studies, optimization of its pharmacological properties, and exploration of its utility in combination therapies.
1260752-02-0 (2-Amino-4-bromo-N-methylbenzimidamide) Related Products
- 1795198-24-1(2-(4-Acetylphenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide)
- 2418681-42-0(N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide)
- 1805871-20-8(7-Hydroxymethyl-1H-benzimidazole-6-carboxamide)
- 267413-29-6(1-methylindazole-6-carbonitrile)
- 64153-47-5(1,1,3-Propanetricarboxylicacid, 3-amino-, (3R)-)
- 1805211-38-4(4-Amino-6-(difluoromethyl)-2-hydroxy-3-methoxypyridine)
- 1823577-71-4(2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid)
- 203645-63-0(Amitriptyline-d)
- 1247616-41-6(2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanamide)
- 2308507-34-6(tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate)
